Tribuloside

Description

Propriétés

Numéro CAS |

68170-52-5 |

|---|---|

Formule moléculaire |

C30H26O13 |

Poids moléculaire |

594.5 g/mol |

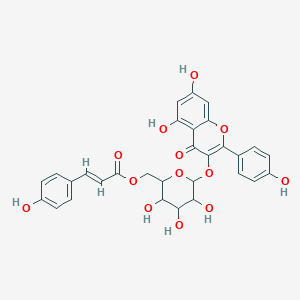

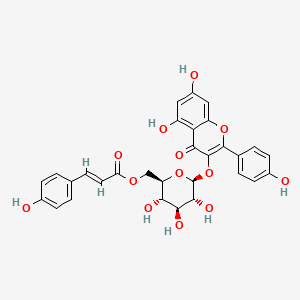

Nom IUPAC |

[6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C30H26O13/c31-16-6-1-14(2-7-16)3-10-22(35)40-13-21-24(36)26(38)27(39)30(42-21)43-29-25(37)23-19(34)11-18(33)12-20(23)41-28(29)15-4-8-17(32)9-5-15/h1-12,21,24,26-27,30-34,36,38-39H,13H2/b10-3+ |

Clé InChI |

DVGGLGXQSFURLP-XCVCLJGOSA-N |

SMILES isomérique |

C1=CC(=CC=C1/C=C/C(=O)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O |

SMILES canonique |

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O |

Origine du produit |

United States |

Foundational & Exploratory

Tribuloside chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tribuloside, a naturally occurring flavonoid glycoside predominantly isolated from Tribulus terrestris L., has emerged as a compound of significant interest in the scientific community.[1][2] Possessing a range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities, this compound presents a promising scaffold for the development of novel therapeutics. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its isolation, characterization, and evaluation, along with visualizations of its known signaling pathways, are presented to facilitate further research and drug development efforts.

Chemical Structure and Identification

This compound is classified as a flavonoid, a diverse group of plant secondary metabolites.[2] Its core structure consists of a kaempferol aglycone linked to a glucose moiety, which is further esterified with a coumaroyl group.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Source |

| IUPAC Name | [(2S,3R,4R,5S,6R)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | PubChem |

| Molecular Formula | C₃₀H₂₆O₁₃ | PubChem |

| SMILES | C1=CC(=CC=C1/C=C/C(=O)OC[C@H]2--INVALID-LINK--OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O">C@@HO)O | PubChem |

| CAS Number | 22153-44-2 | PubChem |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its pharmacokinetics and for the design of effective drug delivery systems.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Weight | 594.5 g/mol | PubChem |

| Melting Point | Not experimentally determined | - |

| Boiling Point | Not experimentally determined | - |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | ChemFaces |

| logP (XLogP3) | 2.5 | PubChem (Computed) |

Biological and Pharmacological Properties

This compound exhibits a wide spectrum of biological activities, making it a molecule of high therapeutic potential. Its effects are mediated through the modulation of various cellular signaling pathways.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. It has been shown to reduce inflammatory cell infiltration and suppress the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β) in models of acute lung injury.[1][2]

Antioxidant Activity

The flavonoid structure of this compound contributes to its potent antioxidant capabilities, allowing it to scavenge free radicals and protect cells from oxidative stress.[2]

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties, although the specific mechanisms are still under investigation.

Other Activities

-

Antidepressant Effects: Some studies have indicated that this compound may have antidepressant-like effects.

-

Melanogenesis Promotion: this compound has been shown to enhance melanogenesis, suggesting its potential use in treating hypopigmentation disorders.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by interacting with multiple signaling pathways. Understanding these pathways is key to elucidating its mechanism of action and identifying potential therapeutic targets.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of cellular processes, including inflammation and apoptosis. Molecular docking studies have shown that this compound can bind to MAPK3, suggesting its potential to modulate this pathway.[2]

Caption: this compound's potential inhibition of the MAPK pathway.

PI3K-Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)-Akt pathway is crucial for cell survival and proliferation. Evidence suggests that this compound may modulate this pathway, contributing to its therapeutic effects.

Caption: Potential modulation of the PI3K-Akt pathway by this compound.

TNF Signaling Pathway

The Tumor Necrosis Factor (TNF) signaling pathway is a key player in inflammation. This compound has been shown to suppress the expression of TNF-α, indicating its interaction with this pathway.[1][2]

Caption: Suppression of TNF-α expression by this compound.

PDE/cAMP/PKA Signaling Pathway

This compound has been identified as an inhibitor of phosphodiesterase (PDE), leading to increased intracellular levels of cyclic AMP (cAMP). This activates Protein Kinase A (PKA), which in turn upregulates transcription factors involved in melanogenesis.

Caption: this compound-mediated activation of the cAMP/PKA pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Isolation and Purification of this compound from Tribulus terrestris

The following is a representative protocol for the isolation and purification of this compound, based on established phytochemical methods.[3]

Caption: General workflow for the isolation of this compound.

Methodology:

-

Extraction: The dried and powdered fruits of Tribulus terrestris are subjected to reflux extraction with an ethanol-water mixture (e.g., 70% ethanol).[3]

-

Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.[3]

-

Macroporous Resin Chromatography: The crude extract is dissolved in water and loaded onto a macroporous resin column. The column is first washed with water and then with a low concentration of ethanol to remove impurities. This compound is then eluted with a higher concentration of ethanol (e.g., 70-95%).[3]

-

Silica Gel Chromatography: The this compound-rich eluate is concentrated and further purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in methanol).

-

Crystallization: The pure fractions, as identified by Thin Layer Chromatography (TLC), are pooled, concentrated, and crystallized to obtain pure this compound.

HPLC Characterization of this compound

High-Performance Liquid Chromatography (HPLC) is a standard method for the identification and quantification of this compound.

Methodology:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is typically used.[4][5]

-

Mobile Phase: A gradient elution with acetonitrile and water (often with a small amount of acid like formic or phosphoric acid to improve peak shape) is commonly employed.[4][5]

-

Detection: UV detection at a wavelength of around 270 nm is suitable for the analysis of flavonoids like this compound.

-

Quantification: Quantification is achieved by comparing the peak area of the sample with that of a standard of known concentration.

In Vitro Anti-inflammatory Assay

The anti-inflammatory activity of this compound can be assessed in vitro using lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

Methodology:

-

Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specific period (e.g., 1 hour) before stimulation with LPS (e.g., 1 µg/mL) for a further 24 hours.

-

Nitric Oxide (NO) Production Assay: The production of NO, a pro-inflammatory mediator, in the cell culture supernatant is measured using the Griess reagent.

-

Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[6]

-

Western Blot Analysis: The expression levels of key inflammatory proteins (e.g., iNOS, COX-2) in the cell lysates can be determined by Western blotting.

In Vivo Acute Lung Injury (ALI) Model

The therapeutic potential of this compound in ALI can be evaluated using a mouse model.[1][2]

Caption: Experimental workflow for the in vivo ALI model.

Methodology:

-

Animal Model: Male C57BL/6 mice are commonly used.

-

ALI Induction: Acute lung injury is induced by intratracheal instillation of LPS.[7][8][9]

-

Treatment Groups: Mice are typically divided into a control group, an LPS-only group, and one or more LPS + this compound treatment groups (at different doses).

-

Drug Administration: this compound is administered, for example, via intraperitoneal injection, at a specified time relative to LPS administration.

-

Assessment of Lung Injury: At a predetermined time point after LPS challenge, the mice are euthanized.

-

Bronchoalveolar Lavage Fluid (BALF) Analysis: The lungs are lavaged, and the BALF is analyzed for total and differential cell counts and for the levels of pro-inflammatory cytokines using ELISA.[2]

-

Histopathology: The lungs are harvested, fixed, and stained (e.g., with Hematoxylin and Eosin) to assess the degree of lung injury, including inflammatory cell infiltration and alveolar damage.[7]

-

Conclusion

This compound is a promising natural product with a diverse range of pharmacological activities and a multi-target mechanism of action. This technical guide provides a comprehensive foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this fascinating molecule. Further research is warranted to fully elucidate its mechanisms of action, establish its safety and efficacy in preclinical and clinical studies, and explore its potential for the development of novel therapies for a variety of diseases.

References

- 1. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN103040880A - Separation and purification method of tribulus terrestris saponin - Google Patents [patents.google.com]

- 4. Determination of steroidal saponins in Tribulus terrestris by reversed-phase high-performance liquid chromatography and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anti-inflammatory effect of tribulusamide D isolated from Tribulus terrestris in lipopolysaccharide-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LPS-induced Acute Lung Injury Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. Effects of glycyrrhizin on lipopolysaccharide-induced acute lung injury in a mouse model - Lee - Journal of Thoracic Disease [jtd.amegroups.org]

- 9. Lipopolysaccharide-induced murine lung injury results in long-term pulmonary changes and downregulation of angiogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources of Tribuloside in Tribulus terrestris

Abstract: Tribulus terrestris L. is a plant of significant medicinal interest, renowned for its rich composition of bioactive phytochemicals, primarily steroidal saponins and flavonoids. This technical guide provides an in-depth overview of the natural sources of key glycosides within T. terrestris, with a focus on their distribution across different plant organs. It details comprehensive experimental protocols for the extraction, isolation, and quantification of these compounds. Furthermore, this document presents quantitative data in a structured format and utilizes diagrams to illustrate experimental workflows and the classification of major phytochemicals, catering to researchers, scientists, and professionals in drug development.

Introduction

Tribulus terrestris L. (Zygophyllaceae family), commonly known as puncture vine, is a herb utilized for centuries in traditional Chinese and Indian Ayurvedic medicine.[1] Its therapeutic applications are diverse, targeting conditions such as urinary tract disorders, and it is widely marketed in supplements for enhancing libido and athletic performance.[1][2] The pharmacological activities of the plant are attributed to its complex phytochemical profile, which includes steroidal saponins, flavonoids, alkaloids, and lignanamides.[1][2][3]

A point of critical importance in the literature is the distinction between two similarly named compounds:

-

Tribuloside : A flavonoid glycoside, specifically identified as kaempferol-3-β-D-(6″-p-coumaroyl) glucoside.[3]

-

Tribulosin : A steroidal saponin of the spirostanol type.[4][5]

This guide will address the natural sources of these key glycosides within the T. terrestris plant, providing quantitative data, detailed methodologies for their analysis, and visual aids to clarify complex processes and relationships.

Natural Distribution of Glycosides in Tribulus terrestris

The concentration and composition of bioactive compounds in T. terrestris vary significantly depending on the plant part (fruit, leaves, stem, root), geographical origin, and harvest time.[1][6][7]

-

Fruits and Leaves : The fruits and leaves are primary sources of flavonoids. Specifically, the flavonoid glycoside This compound has been isolated from both these parts.[8] The fruits are the most commonly used part in traditional medicine and are known to contain a high concentration of steroidal saponins.[1][9]

-

Aerial Parts (Leaves and Stems) : The aerial parts of the plant are a confirmed source of the steroidal saponin Tribulosin .[4] Studies have shown that leaves, in particular, can have a higher total saponin content than the fruits or stems, making them a valuable source for extraction.[6][10]

-

Roots : While less commonly studied for specific glycosides like this compound or Tribulosin, the roots also contain a variety of bioactive compounds, including saponins and β-carboline alkaloids.[1]

The geographical chemotype plays a crucial role in the phytochemical profile. For instance, samples of T. terrestris from Vietnam and India have been shown to contain high amounts of Tribulosin, whereas this compound is found in much lower concentrations or is absent in samples from Eastern Europe and Western Asia, which are typically rich in protodioscin.[7]

Quantitative Analysis of Tribulosin

While quantitative data for the flavonoid this compound is sparse in the literature, detailed analyses have been performed for the steroidal saponin Tribulosin. The following table summarizes the findings from a study on the distribution of Tribulosin in various parts of T. terrestris from different geographical origins.

| Geographical Origin | Plant Part | Tribulosin Content (mg/g of dry weight) | Reference |

| Vietnam | Fruits | 1.83 | [7] |

| Vietnam | Aerial Parts | 3.51 | [7] |

| India | Fruits | 0.48 | [7] |

| India | Aerial Parts | 1.56 | [7] |

| Bulgaria | Fruits | 0.03 | [7] |

| Bulgaria | Aerial Parts | 0.06 | [7] |

| Turkey | Fruits | 0.02 | [7] |

| Turkey | Aerial Parts | 0.05 | [7] |

| Serbia | Fruits | 0.02 | [7] |

| Serbia | Aerial Parts | 0.04 | [7] |

| Macedonia | Fruits | 0.02 | [7] |

| Macedonia | Aerial Parts | 0.04 | [7] |

| Georgia | Fruits | 0.01 | [7] |

| Georgia | Aerial Parts | 0.03 | [7] |

Table 1: Quantitative distribution of the steroidal saponin Tribulosin in different parts and geographical origins of Tribulus terrestris.

Experimental Protocols

This section details the methodologies for the extraction, isolation, and analytical quantification of glycosides from T. terrestris.

Protocol 1: Bioactivity-Guided Fractionation for Tribulosin Isolation

This protocol is based on the method used to isolate anthelmintic principles, including Tribulosin, from T. terrestris.[5]

-

Initial Extraction : Air-dried, powdered plant material (aerial parts) is successively extracted with solvents of increasing polarity. The plant material is first macerated with petroleum ether, followed by chloroform, and then 50% methanol, and finally water.

-

Solvent Removal : The solvent from each extract is removed under reduced pressure using a rotary evaporator to yield crude extracts.

-

Activity Testing : Each crude extract is tested for the desired biological activity (e.g., anthelmintic). In the cited study, activity was detected only in the 50% methanol extract.[5]

-

Chromatographic Separation : The active 50% methanol extract is subjected to column chromatography over silica gel.

-

Elution : The column is eluted with a gradient of chloroform-methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Purification : Fractions showing the presence of the target compound are pooled and subjected to further purification steps, such as preparative TLC or recrystallization, to yield pure Tribulosin.

Protocol 2: General Method for Saponin Extraction and Purification

This protocol describes a common laboratory and semi-industrial scale method for obtaining a saponin-rich fraction.[9][11]

-

Reflux Extraction : Powdered raw material (fruits or aerial parts) is extracted with an ethanol-water solution (e.g., 70-75% ethanol) under reflux for 2-3 hours. This step is typically repeated 2-3 times.[11]

-

Filtration and Concentration : The combined extracts are filtered. The filtrate is then concentrated under vacuum to remove the ethanol.

-

Purification via Macroporous Resin : The resulting aqueous concentrate is passed through a macroporous adsorption resin column (e.g., XAD-2 or HPD100).[11]

-

Washing : The column is first washed with deionized water to remove sugars and other highly polar impurities, followed by a wash with a low-concentration ethanol solution (e.g., 10-30%) to remove other unwanted compounds.[11]

-

Elution of Saponins : The saponin fraction is eluted from the resin using a higher concentration of ethanol (e.g., 70-95%).

-

Final Processing : The eluent containing the saponins is collected, and the ethanol is recovered. The resulting solution is concentrated and then spray-dried or freeze-dried to obtain a purified total saponin extract.

Protocol 3: HPLC-ELSD/MS Method for Quantification

This protocol outlines a High-Performance Liquid Chromatography (HPLC) method suitable for the separation and quantification of steroidal saponins like Tribulosin.[12][13]

-

Sample Preparation : A precisely weighed amount of finely powdered plant material (e.g., 1.0 g) is extracted with a defined volume of solvent (e.g., 10 mL of 90% methanol) using sonication for approximately 60 minutes.[13] The extract is then filtered through a 0.45 µm syringe filter into an HPLC vial.

-

Chromatographic System : An HPLC system equipped with a pump, autosampler, column oven, and a suitable detector.

-

Column : A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 5 µm particle size) is typically used.[13]

-

Mobile Phase : A gradient elution is employed using:

-

Solvent A: Water with an acid modifier (e.g., 0.1% phosphoric acid or formic acid).

-

Solvent B: Acetonitrile.

-

A typical gradient might run from 10% B to 100% B over 10-20 minutes.[13]

-

-

Flow Rate : A flow rate of 0.5 - 1.0 mL/min is maintained.

-

Column Temperature : The column is maintained at a constant temperature, for example, 45 °C.[13]

-

Detection :

-

Evaporative Light Scattering Detector (ELSD) : This is a universal detector suitable for non-chromophoric compounds like saponins.[12]

-

Mass Spectrometry (MS) : Provides higher sensitivity and specificity for identification and quantification.

-

Diode Array Detector (DAD) : Used for compounds with a UV chromophore. For saponins, detection is often at a low wavelength like 203 nm.[13]

-

-

Quantification : The concentration of the target compound is determined by comparing its peak area to a calibration curve constructed from certified reference standards.

Phytochemical Classification and Distribution

The major bioactive compounds in T. terrestris can be classified into distinct groups, each with a characteristic distribution within the plant. Understanding these relationships is key for targeted extraction and drug development efforts.

References

- 1. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Steroidal glycosides of Tribulus terrestris Linn - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Tribulosin and beta-sitosterol-D-glucoside, the anthelmintic principles of Tribulus terrestris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative Comparison of Different Parts of Tribulus terrestris L. at Different Harvest Times and Comparison of Antihypertensive Effects at the Same Harvest Time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Distribution of steroidal saponins in Tribulus terrestris from different geographical regions [agris.fao.org]

- 8. Flavonoids of the fruits and leaves of Tribulus terrestris: constitution of this compound | Semantic Scholar [semanticscholar.org]

- 9. CN103040880A - Separation and purification method of tribulus terrestris saponin - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. CN100478001C - Tribulus terrestris extraction and its preparation method and use - Google Patents [patents.google.com]

- 12. Determination of steroidal saponins in Tribulus terrestris by reversed-phase high-performance liquid chromatography and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. e3s-conferences.org [e3s-conferences.org]

Tribuloside: A Comprehensive Technical Guide on its Chemistry, Biosynthesis, and Relationship to Kaempferol Glycosides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tribuloside, a naturally occurring acylated flavonol glycoside, has garnered significant scientific interest due to its diverse pharmacological activities. As a derivative of kaempferol, its biological functions are intrinsically linked to its unique chemical structure, which includes a kaempferol aglycone, a glucose moiety, and a p-coumaroyl group. This technical guide provides an in-depth analysis of this compound, detailing its chemical properties, biosynthetic pathway, and its relationship within the broader class of kaempferol glycosides. The document outlines comprehensive experimental protocols for the isolation and characterization of this compound and presents a comparative analysis of its biological activities with related kaempferol glycosides through structured quantitative data. Furthermore, key signaling pathways modulated by this compound are visualized to elucidate its mechanisms of action at the molecular level. This guide is intended to serve as a critical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction: The Chemical Landscape of this compound and Kaempferol Glycosides

Flavonoids are a diverse group of polyphenolic secondary metabolites in plants, known for their wide range of biological activities.[1] Among these, flavonols are a prominent subclass, with kaempferol being one of the most common aglycones.[1] In nature, kaempferol is frequently found conjugated to sugar molecules, forming kaempferol glycosides. This glycosylation enhances their solubility and stability.[2]

This compound is a specific and more complex type of kaempferol glycoside. Its chemical structure is kaempferol-3-O-β-D-(6''-O-p-coumaroyl)-glucoside.[3] This means that a glucose molecule is attached to the kaempferol core at the 3-hydroxyl position, and a p-coumaroyl group is further attached to the 6-hydroxyl position of the glucose molecule. This acylation with p-coumaric acid is a key structural feature that distinguishes this compound from many other kaempferol glycosides and significantly influences its biological activity.

This compound is notably found in the plant Tribulus terrestris, a perennial plant that has been used in traditional medicine for various ailments.[4] The compound has been investigated for a range of pharmacological effects, including anti-inflammatory, antioxidant, and melanogenesis-promoting activities.[4][5]

Biosynthesis of this compound: From Phenylalanine to a Complex Glycoside

The biosynthesis of this compound is a multi-step enzymatic process that begins with the general phenylpropanoid pathway and culminates in specific glycosylation and acylation reactions.

2.1. The Phenylpropanoid Pathway and Kaempferol Formation

The journey to this compound starts with the amino acid phenylalanine, which is converted to p-coumaroyl-CoA through the action of three key enzymes:

-

Phenylalanine ammonia-lyase (PAL): Deaminates phenylalanine to cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate-CoA ligase (4CL): Activates p-coumaric acid to its CoA ester, p-coumaroyl-CoA.

p-Coumaroyl-CoA then enters the flavonoid biosynthesis pathway, where it is condensed with three molecules of malonyl-CoA by chalcone synthase (CHS) to form naringenin chalcone. This is followed by isomerization to naringenin by chalcone isomerase (CHI) . Naringenin is then converted to dihydrokaempferol by flavanone 3-hydroxylase (F3H) . Finally, flavonol synthase (FLS) introduces a double bond into the C-ring of dihydrokaempferol to yield the aglycone, kaempferol.

2.2. Glycosylation and Acylation: The Final Steps to this compound

Once kaempferol is synthesized, it undergoes two crucial modifications to become this compound:

-

Glycosylation: A UDP-dependent glycosyltransferase (UGT) catalyzes the transfer of a glucose molecule from UDP-glucose to the 3-hydroxyl group of kaempferol. This results in the formation of kaempferol-3-O-glucoside, also known as astragalin.

-

Acylation: A BAHD acyltransferase then transfers a p-coumaroyl group from p-coumaroyl-CoA to the 6-hydroxyl position of the glucose moiety of kaempferol-3-O-glucoside. This final step yields this compound.

Experimental Protocols

3.1. Isolation and Purification of this compound from Tribulus terrestris

The following protocol is a generalized procedure for the isolation and purification of this compound, which can be adapted based on laboratory-specific equipment and conditions.

-

Extraction:

-

Air-dried and powdered aerial parts of Tribulus terrestris are subjected to extraction with 80% methanol at room temperature with continuous stirring for 24 hours.

-

The extraction is repeated three times.

-

The methanol extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

The n-butanol fraction, which is typically enriched with flavonoid glycosides, is collected and dried.

-

-

Column Chromatography:

-

The n-butanol fraction is subjected to column chromatography on a Diaion HP-20 resin.

-

The column is eluted with a stepwise gradient of methanol in water (e.g., 0%, 20%, 40%, 60%, 80%, and 100% methanol).

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol:water (e.g., 8:2:0.2, v/v/v) and visualized under UV light (254 nm and 365 nm).

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Fractions containing this compound are pooled and further purified by preparative HPLC on a C18 column.

-

A typical mobile phase consists of a gradient of acetonitrile in water, both containing 0.1% formic acid.

-

The elution is monitored by a UV detector at a wavelength of approximately 315 nm, which corresponds to the absorbance maximum of the p-coumaroyl group.

-

The peak corresponding to this compound is collected and the solvent is evaporated to yield the pure compound.

-

References

- 1. phytopharmajournal.com [phytopharmajournal.com]

- 2. kaempferol 3-O-alpha-L-[6'''-p-coumaroyl-beta-D-glucopyranosyl-(1->2)-rhamnopyranoside]-7-O-beta-D-glucopyranoside | C42H46O22 | CID 10975022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Elucidation of the Metabolite Profile of Yucca gigantea and Assessment of Its Cytotoxic, Antimicrobial, and Anti-Inflammatory Activities [mdpi.com]

- 4. 3-((6-Deoxy-2-O-(6-O-((2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl)-beta-D-glucopyranosyl)-alpha-L-mannopyranosyl)oxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | C36H36O17 | CID 11664897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

In-Depth Pharmacological Profile of Tribuloside: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tribuloside, a naturally occurring flavonoid glycoside predominantly found in Tribulus terrestris, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a particular focus on its therapeutic potential in acute lung injury (ALI) and its role in melanogenesis. This document details the molecular mechanisms of action, summarizes key quantitative data from preclinical studies, and provides an in-depth look at the experimental protocols utilized in this research. Furthermore, this guide presents visual representations of the core signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's biological effects.

Introduction

This compound is a flavonoid compound that has been traditionally used in various systems of medicine for treating a range of ailments.[1] Modern pharmacological research has begun to elucidate the scientific basis for these traditional uses, revealing its potent anti-inflammatory, antioxidant, and potential anticancer properties.[1][2] This guide synthesizes the current scientific knowledge on this compound, presenting its pharmacological profile in a manner that is accessible and actionable for researchers and drug development professionals.

Pharmacological Effects

Anti-inflammatory Effects in Acute Lung Injury (ALI)

Preclinical studies have demonstrated the significant therapeutic potential of this compound in mitigating the effects of acute lung injury (ALI), a severe condition with limited treatment options.[2][3] In a lipopolysaccharide (LPS)-induced ALI mouse model, this compound treatment has been shown to reduce inflammatory cell infiltration, decrease fibrotic areas, and repair damaged alveoli.[2][3]

A key mechanism underlying these effects is the suppression of pro-inflammatory cytokines.[2] this compound administration significantly reduces the levels of Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1beta (IL-1β) in the bronchoalveolar lavage fluid (BALF) of ALI-induced mice.[2]

Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels in an LPS-Induced ALI Mouse Model

| Treatment Group | IL-6 (pg/mL) | TNF-α (pg/mL) | IL-1β (pg/mL) |

| Control | Data not available in search results | Data not available in search results | Data not available in search results |

| LPS | Data not available in search results | Data not available in search results | Data not available in search results |

| LPS + this compound | Data not available in search results | Data not available in search results | Data not available in search results |

| Note: The search results confirm a significant decrease in cytokine levels with this compound treatment (P < .001), but do not provide specific mean and standard deviation values for inclusion in this table.[2] |

Stimulation of Melanogenesis

This compound has also been shown to play a role in regulating skin pigmentation by enhancing melanogenesis, the process of melanin production.[4][5] Studies on human epidermal melanocytes (HEMCs) have revealed that this compound can increase melanin content, enhance melanocyte dendricity, and promote melanosome transport.[4][5] This suggests its potential as a therapeutic agent for hypopigmentation disorders.[4]

Table 2: Effect of this compound on Melanogenesis in Human Epidermal Melanocytes (HEMCs)

| Treatment | Melanin Content (% of Control) | Tyrosinase Activity (% of Control) |

| Control | 100 | 100 |

| This compound (Concentration) | Quantitative data not available in search results | Quantitative data not available in search results |

| Note: The search results indicate a notable impact on melanin production, but specific quantitative data on the percentage increase in melanin content and tyrosinase activity at different concentrations of this compound are not provided.[4] |

Mechanism of Action and Signaling Pathways

The pharmacological effects of this compound are mediated through its interaction with several key signaling pathways. Network pharmacology and molecular docking studies have identified multiple potential protein targets for this compound.[2][3]

In Acute Lung Injury

In the context of ALI, this compound is believed to exert its anti-inflammatory effects by modulating the following pathways:

-

PI3K-Akt Signaling Pathway: This pathway is crucial in cell survival and inflammation. This compound is thought to regulate BCL2 via the PI3K-Akt pathway, thereby inhibiting apoptosis and reducing lung injury.[2]

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is heavily involved in the inflammatory response. Molecular docking studies suggest a stable interaction between this compound and MAPK3, indicating its potential to modulate this pathway to reduce inflammation in ALI.[2]

-

TNF Signaling Pathway: The Tumor Necrosis Factor (TNF) signaling pathway is a key driver of inflammation. This compound can regulate core proteins of this pathway, such as IL-6, TNF, and IL-1B, to mitigate the inflammatory cascade in ALI.[2]

In Melanogenesis

The stimulatory effect of this compound on melanogenesis is primarily attributed to its action on the PDE/cAMP/PKA pathway .[4][5] this compound inhibits phosphodiesterase (PDE), leading to an increase in intracellular cyclic AMP (cAMP) levels.[4] This activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP-response element binding protein (CREB).[4] Activated CREB then induces the expression of microphthalmia-associated transcription factor (MITF), a master regulator of melanogenesis, leading to increased expression of tyrosinase and other proteins involved in melanin synthesis and transport.[4]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the pharmacological evaluation of this compound.

LPS-Induced Acute Lung Injury (ALI) in a Mouse Model

-

Animal Model: Male C57BL/6 or BALB/c mice are typically used.

-

Induction of ALI: A single intratracheal or intranasal administration of Lipopolysaccharide (LPS) from E. coli (e.g., 5 mg/kg) is used to induce acute lung injury. Control animals receive an equivalent volume of sterile phosphate-buffered saline (PBS).

-

This compound Administration: this compound is administered to the treatment group, often via intraperitoneal injection or oral gavage, at a predetermined dose and schedule relative to the LPS challenge.

-

Sample Collection: At specified time points after LPS administration (e.g., 24, 48, or 72 hours), mice are euthanized. Bronchoalveolar lavage fluid (BALF) is collected by flushing the lungs with sterile saline. Lung tissues are also harvested for histological and biochemical analysis.

-

Analysis of Inflammatory Markers:

-

Cytokine Measurement: The concentrations of IL-6, TNF-α, and IL-1β in the BALF supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Histopathology: Lung tissues are fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration, alveolar septal thickening, and overall lung injury.

-

In Vitro Melanogenesis Assay

-

Cell Culture: Human Epidermal Melanocytes (HEMCs) are cultured in appropriate media supplemented with growth factors.

-

This compound Treatment: Cells are treated with varying concentrations of this compound for a specified duration (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

Melanin Content Assay:

-

After treatment, cells are harvested and washed with PBS.

-

The cell pellets are solubilized in 1N NaOH at an elevated temperature (e.g., 80°C) for 1-2 hours.

-

The absorbance of the resulting solution is measured at 470-490 nm using a spectrophotometer.

-

A standard curve is generated using synthetic melanin to quantify the melanin content, which is then normalized to the cell number or total protein content.

-

-

Western Blot Analysis:

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against key proteins in the melanogenesis pathway (e.g., PKA, p-CREB, MITF, and tyrosinase).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.

-

Visualizations

Signaling Pathways

Caption: PI3K-Akt signaling pathway modulated by this compound.

Caption: Interaction of this compound with the MAPK signaling pathway.

Caption: Inhibition of the TNF signaling pathway by this compound.

Caption: The PDE/cAMP/PKA signaling pathway in this compound-induced melanogenesis.

Experimental Workflow

Caption: Experimental workflow for evaluating this compound in an ALI mouse model.

Conclusion and Future Directions

This compound has emerged as a promising natural compound with significant therapeutic potential, particularly in the management of inflammatory conditions like ALI and in the regulation of melanogenesis. The elucidated mechanisms of action, involving key signaling pathways such as PI3K-Akt, MAPK, TNF, and PDE/cAMP/PKA, provide a solid foundation for further investigation and drug development.

Future research should focus on obtaining more detailed quantitative data to establish clear dose-response relationships and therapeutic windows. Further preclinical studies are warranted to explore the efficacy and safety of this compound in other disease models. Ultimately, well-designed clinical trials will be necessary to translate the promising preclinical findings of this compound into tangible therapeutic benefits for patients.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound acts on the PDE/cAMP/PKA pathway to enhance melanogenesis, melanocyte dendricity and melanosome transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Plant‐Derived Monomers for Grey Hair Reversal Through Upregulation of Melanogenesis and Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

Identifying Tribuloside in Plant Extracts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for identifying and quantifying tribuloside in plant extracts, with a primary focus on Tribulus terrestris, a plant known for its rich composition of bioactive compounds. This document outlines detailed experimental protocols, presents quantitative data for related compounds, and visualizes key experimental workflows and biological signaling pathways.

Data Presentation: Quantitative Analysis of Bioactive Compounds in Tribulus terrestris

Quantitative data for this compound, a flavonoid glycoside, is not extensively reported in the literature, which tends to focus on the more abundant steroidal saponins. However, data for related compounds such as the steroidal saponin tribulosin, protodioscin, and total saponin/flavonoid content provide valuable benchmarks for extraction and analysis.

Table 1: Quantitative Data for Saponins and Flavonoids in Tribulus terrestris

| Compound/Class | Plant Part | Extraction/Fractionation Method | Analytical Method | Reported Content/Yield | Reference |

| Total Saponins | Fruits | Ethanol-water reflux, macroporous resin, silica gel chromatography | Gravimetric | 2% yield, >95% purity | [1] |

| Total Saponins | Fruits | Optimized ultrasonic extraction with 99.8% ethanol | Perchloric acid colorimetric method | 2.95% yield | [2] |

| Protodioscin | Aerial Parts | Methanol extraction | HPLC-ELSD | 0.17% - 6.49% in commercial products | [1] |

| Protodioscin | Raw Material | 90% aqueous methanol extraction by sonication | HPLC-UV | 0.546% ± 0.013% (Crimea), 0.338% ± 0.008% (Western Siberia) | [3] |

| Tribulosin | Butanol Fraction | Not specified | HPTLC | 0.193 mg/100mg (w/w) | [4] |

| Total Flavonoids | Ethyl Acetate Fraction | Maceration with 70% ethanol, followed by liquid-liquid partitioning | Spectrophotometric (AlCl3 method) | 26.15 ± 0.00 mg QE/g of dry extract | [5] |

| Methanolic Extract | Leaves | Maceration in methanol | Gravimetric | 5.4% yield | [6] |

Experimental Protocols

Detailed methodologies for the extraction, isolation, and analysis of this compound and related compounds are crucial for reproducible research.

Protocol 1: Extraction and Isolation of this compound

This protocol is a generalized procedure based on common methods for extracting flavonoids and saponins from Tribulus terrestris.

-

Plant Material Preparation:

-

Obtain authenticated plant material (e.g., fruits, leaves).

-

Dry the plant material at room temperature or in an oven at a controlled temperature (e.g., 40-50°C) to a constant weight.

-

Grind the dried material into a fine powder.

-

-

Solvent Extraction:

-

Macerate or reflux the powdered plant material with a suitable solvent. A 70-80% aqueous ethanol or methanol solution is commonly used. A general ratio is 1:10 (plant material:solvent, w/v).

-

Perform the extraction for a defined period (e.g., 2-3 hours) and repeat the process 2-3 times to ensure exhaustive extraction.

-

Combine the extracts and filter to remove solid plant debris.

-

-

Solvent Partitioning (Fractionation):

-

Concentrate the filtered extract under reduced pressure using a rotary evaporator.

-

Suspend the concentrated aqueous extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Flavonoids like this compound are often enriched in the ethyl acetate and n-butanol fractions.

-

-

Chromatographic Purification:

-

Subject the desired fraction (e.g., ethyl acetate or n-butanol) to column chromatography.

-

Silica Gel Column Chromatography: Pack a column with silica gel and elute with a gradient of solvents, typically starting with a non-polar solvent (e.g., chloroform or ethyl acetate) and gradually increasing the polarity with a polar solvent (e.g., methanol).

-

Macroporous Resin Chromatography: Alternatively, use a macroporous resin column and elute with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, 95%) to separate the compounds.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Combine fractions containing the compound of interest and concentrate to yield the purified this compound.

-

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Analysis

This protocol provides a general framework for the quantitative analysis of this compound. Method validation according to ICH guidelines is recommended.

-

Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed.

-

Solvent A: Water with an acidifier (e.g., 0.1% formic acid or phosphoric acid).

-

Solvent B: Acetonitrile or methanol.

-

-

Gradient Program (Example):

-

0-5 min: 10-20% B

-

5-25 min: 20-50% B

-

25-30 min: 50-80% B

-

30-35 min: 80-10% B (return to initial conditions)

-

35-40 min: 10% B (equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30°C.

-

Detection Wavelength: Monitor at the UV absorbance maximum for this compound (flavonoids typically have maxima around 254 nm and 350 nm).

-

Sample Preparation: Dissolve the extract or purified compound in the mobile phase or a suitable solvent (e.g., methanol) and filter through a 0.45 µm syringe filter before injection.

-

Quantification: Prepare a calibration curve using a purified this compound standard of known concentrations.

Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound Identification and Quantification

LC-MS/MS offers high sensitivity and selectivity for the analysis of this compound, especially in complex matrices.

-

Instrumentation: An HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

-

Chromatographic Conditions: Similar to the HPLC protocol, but often with shorter columns and faster flow rates for UPLC.

-

Ionization Source: Electrospray ionization (ESI) is commonly used, and can be operated in either positive or negative ion mode. The choice of mode depends on the ionization efficiency of this compound.

-

Mass Spectrometry Parameters:

-

Full Scan Mode: To determine the parent ion mass-to-charge ratio (m/z) of this compound.

-

Product Ion Scan (MS/MS): To fragment the parent ion and obtain a characteristic fragmentation pattern for structural confirmation.

-

Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM): For highly sensitive and selective quantification. This involves monitoring a specific precursor ion to product ion transition.

-

-

Data Analysis: Identify this compound by comparing its retention time and mass spectral data (parent ion and fragmentation pattern) with a reference standard. For quantification, use a calibration curve generated from the reference standard.

Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is the most powerful technique for the unambiguous structure elucidation of isolated compounds.

-

Sample Preparation: Dissolve a sufficient amount of the purified this compound (typically 1-10 mg) in a deuterated solvent (e.g., DMSO-d6, Methanol-d4).

-

1D NMR Experiments:

-

¹H NMR: Provides information about the number, environment, and connectivity of protons.

-

¹³C NMR: Provides information about the number and types of carbon atoms.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Helps to distinguish between CH, CH₂, and CH₃ groups.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Shows correlations between coupled protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Shows through-space correlations between protons, which helps to determine stereochemistry.

-

-

Structure Determination: The complete structure of this compound is elucidated by interpreting the data from this comprehensive suite of NMR experiments.

Mandatory Visualizations

Experimental Workflow

References

- 1. Determination of steroidal saponins in Tribulus terrestris by reversed-phase high-performance liquid chromatography and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. ViewArticleDetail [ijpronline.com]

- 5. rsdjournal.org [rsdjournal.org]

- 6. researchgate.net [researchgate.net]

Probing Molecular Interactions: A Technical Guide to Tribuloside Docking Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the computational methodologies used to investigate the molecular interactions of tribuloside, a natural flavonoid with significant therapeutic potential. By leveraging molecular docking simulations, researchers have begun to elucidate the mechanisms by which this compound may exert its effects in conditions such as Acute Lung Injury (ALI). This document provides a comprehensive overview of the identified protein targets, binding affinities, and the detailed experimental protocols necessary for replicating and expanding upon these findings.

Overview of this compound and Molecular Docking

This compound, a flavonoid glycoside primarily isolated from Tribulus terrestris, has been investigated for a variety of health benefits.[1] Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein), forming a stable complex.[2] This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns between a drug candidate and its molecular target. By calculating a binding energy score, researchers can rank potential interactions, with lower negative values indicating a more stable and favorable interaction.[1][2]

Molecular Docking Studies of this compound in Acute Lung Injury (ALI)

Recent research combining network pharmacology and molecular docking has identified several key protein targets of this compound in the context of ALI.[1] These studies suggest that this compound's therapeutic potential stems from its ability to bind to and potentially modulate the activity of crucial inflammatory and cell-signaling proteins.

Identified Protein Targets and Binding Affinities

Molecular docking simulations using AutoDockTools have demonstrated that this compound exhibits strong binding affinity for six key proteins implicated in the pathology of ALI.[1] The study reported an average binding energy of -8.1 kcal/mol across these targets, indicating stable and potent interactions.[1][2] The specific binding energies are summarized in Table 1.

| Protein Target | UniProt ID | PDB ID Used | Binding Energy (kcal/mol) |

| Interleukin-1 Beta (IL-1B) | P01584 | 1HIB | -7.2 |

| Signal Transducer and Activator of Transcription 3 (STAT3) | P40763 | 6NJS | -7.7 |

| B-cell lymphoma 2 (BCL2) | P10415 | 2W3L | -7.8 |

| Interleukin-6 (IL6) | P05231 | 1ALU | -8.1 |

| Tumor Necrosis Factor (TNF) | P01375 | 2AZ5 | -8.9 |

| Mitogen-activated protein kinase 3 (MAPK3) | P27361 | 4QTB | -9.1 |

| Data sourced from a 2024 study by Yang et al. on the role of this compound in Acute Lung Injury.[1] |

Among the targets, this compound showed the most stable interaction with MAPK3, evidenced by the lowest binding energy of -9.1 kcal/mol.[1][2]

Analysis of Molecular Interactions

The stability of the this compound-protein complexes is maintained by a network of hydrogen bonds with key amino acid residues in the binding pockets of the target proteins.

-

With IL6: this compound forms hydrogen bonds with ARG-179, LYS-66, and GLN-175.[1]

-

With BCL2: Interactions are observed with ARG-26, ARG-66, SER-64, ARG-68, and LYS-22.[1]

-

With STAT3: Hydrogen bonds are formed with PRO-333 and GLN-247.[1]

-

With MAPK3: The complex is stabilized by hydrogen bonds with GLU-194, LYS-224, and GLN-372.[1]

Molecular Docking Studies of a Related Compound: 3-Cinnamoylthis compound

Research into the anti-tuberculosis potential of this compound derivatives has also utilized molecular docking. A study on 3-cinnamoylthis compound demonstrated its potential to inhibit key proteins in Mycobacterium tuberculosis, including InhA, pncA, ATP synthase, and DprE1. The in-silico analysis revealed that 3-cinnamoylthis compound had superior docking scores when compared to standard anti-tuberculosis drugs like Isoniazid and Pyrazinamide, with its most notable binding observed against the InhA target. While specific binding energy values were not detailed, the results strongly suggest that it is a promising candidate for further investigation.

Detailed Experimental Protocols

The following sections outline a generalized yet detailed protocol for performing molecular docking of this compound with a target protein, based on the methodologies cited and standard practices using AutoDockTools.

Software and Resources

-

AutoDockTools (ADT): Used for preparing protein and ligand files and setting up the docking parameters.

-

AutoDock Vina: The docking engine for performing the simulation.

-

PyMOL or Discovery Studio: For visualization and analysis of docking results.

-

PubChem Database: To obtain the 3D structure of the ligand (this compound).

-

Protein Data Bank (RCSB PDB): To obtain the crystal structure of the target proteins.

Ligand Preparation

-

Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem database in SDF format.

-

Convert and Optimize: Open the SDF file in a molecular editor and save it in PDB format.

-

Prepare for AutoDock:

-

Load the ligand PDB file into AutoDockTools.

-

Detect the torsional root and set the number of rotatable bonds to allow for ligand flexibility.

-

Save the prepared ligand in PDBQT format, which includes partial charges and atom types.

-

Receptor Preparation

-

Obtain Protein Structure: Download the desired target protein structure (e.g., MAPK3, PDB ID: 4QTB) from the RCSB PDB.

-

Clean the Protein:

-

Load the PDB file into AutoDockTools or another molecular viewer.

-

Remove all water molecules and heteroatoms (e.g., co-crystallized ligands, ions) from the structure.

-

Ensure the protein structure is complete. If there are missing loops or residues, they may need to be modeled using tools like SWISS-MODEL.

-

-

Prepare for AutoDock:

-

In AutoDockTools, add polar hydrogens to the protein.

-

Compute Gasteiger charges to assign partial charges to each atom.

-

Merge non-polar hydrogens.

-

Save the prepared receptor in PDBQT format.

-

Grid Box Generation

-

Define the Binding Site: Identify the active site of the protein. This is often the pocket where a native ligand is bound or can be predicted using site-finding tools.

-

Set Grid Parameters:

-

In AutoDockTools, open the Grid Box tool.

-

Center the grid box on the identified active site.

-

Adjust the dimensions of the box to ensure it is large enough to accommodate the entire this compound molecule and allow for rotational and translational movement. A spacing of 1.0 Å is standard.

-

Save the grid parameter file (GPF).

-

Running the Docking Simulation

-

Execute AutoDock Vina: Use the command line to run AutoDock Vina. The command will specify the prepared receptor (PDBQT), ligand (PDBQT), and the configuration file containing the grid box coordinates and dimensions.

-

Configuration File: The configuration file (e.g., conf.txt) will look like this:

-

Analysis of Results: Vina will output a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol). These results can be visualized in PyMOL or Discovery Studio to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein target.

Visualizations: Workflows and Pathways

Molecular Docking Workflow

The following diagram illustrates the standard workflow for a molecular docking experiment.

References

The Biological Activity of Tribuloside on Cell Lines: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Tribuloside, a steroidal saponin derived from Tribulus terrestris, has garnered significant attention for its diverse pharmacological activities.[1] This technical guide provides a comprehensive overview of the biological effects of this compound and related compounds on various cell lines, with a focus on its anticancer, anti-inflammatory, and other cellular activities. We consolidate available quantitative data, present detailed experimental protocols for key assays, and illustrate the underlying molecular mechanisms through signaling pathway diagrams. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Cytotoxic and Anti-proliferative Activity

This compound, along with other steroidal saponins from Tribulus terrestris, has demonstrated significant cytotoxic effects against a range of cancer cell lines.[2] The primary mechanism involves the induction of apoptosis and cell cycle arrest, making it a compound of interest for oncology research.[3][4] While much of the existing research has utilized extracts of Tribulus terrestris, specific steroidal glycosides have shown potent activity.[2]

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency.[5] The following table summarizes the reported IC50 values for steroidal saponins from Tribulus terrestris and its extracts on various cancer cell lines. It is important to note that data for purified this compound is limited, and many studies use related compounds or whole-plant extracts.

| Compound/Extract | Cell Line | Cell Type | IC50 Value (µg/mL) | Reference |

| Spirostanol Glycoside (Compound 3) | SK-MEL | Human Malignant Melanoma | 6.0 | [2] |

| Spirostanol Glycoside (Compound 1) | SK-MEL | Human Malignant Melanoma | 6.7 | [2] |

| Spirostanol Glycoside (Compound 2) | SK-MEL | Human Malignant Melanoma | 9.1 | [2] |

| Spirostanol Glycoside (Compound 3) | KB | Human Oral Epidermoid Carcinoma | 7.0 | [2] |

| Spirostanol Glycoside (Compound 3) | BT-549 | Human Breast Ductal Carcinoma | 6.0 | [2] |

| Spirostanol Glycoside (Compound 3) | SK-OV-3 | Human Ovary Carcinoma | 8.2 | [2] |

| T. terrestris Methanolic Extract | A549 | Human Lung Cancer | 179.62 | [6] |

| T. terrestris Aqueous Extract | MCF-7 | Human Breast Cancer | 189.70 | [6] |

Experimental Protocol: Cell Viability Assessment (MTS Assay)

This protocol describes a common method to assess cell viability after treatment with this compound, adapted from methodologies used for plant extracts and other compounds.[7]

Principle: The MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] assay is a colorimetric method for determining the number of viable cells. In metabolically active cells, dehydrogenase enzymes reduce the MTS tetrazolium compound into a soluble formazan product. The quantity of formazan, measured by absorbance, is directly proportional to the number of living cells in the culture.

Materials:

-

Target cell lines (e.g., A549, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in a suitable solvent like DMSO, then diluted in medium)

-

96-well culture plates

-

MTS reagent solution

-

Microplate reader (490-500 nm absorbance)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 2 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include wells with medium only (blank) and cells with vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTS Addition: Add 20 µL of MTS reagent to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line.

-

Absorbance Reading: Measure the absorbance of each well at 492 nm using a microplate reader.[7]

-

Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Mandatory Visualization: Workflow for Cytotoxicity Assessment

Caption: Workflow diagram for determining the cytotoxicity of this compound using an MTS assay.

Induction of Apoptosis

A key component of the anticancer activity of Tribulus terrestris extracts is the induction of apoptosis, or programmed cell death.[3][4][6] Studies on breast cancer cells (MCF-7) show that treatment leads to DNA fragmentation, a hallmark of apoptosis.[3] The mechanism involves both the intrinsic (mitochondrial) and extrinsic apoptotic pathways.[3][4]

Mechanisms of Apoptotic Induction

Tribulus terrestris extracts have been shown to modulate key proteins in the apoptotic cascade:

-

Bcl-2 Family Proteins: A significant decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax have been observed.[3][8] This shift in the Bax/Bcl-2 ratio is a critical step in initiating the mitochondrial apoptotic pathway.[3]

-

Caspase Activation: The extracts lead to a significant increase in the activity of caspase-3, an executioner caspase responsible for cleaving cellular substrates during apoptosis.[3][6] Upregulation of caspase-8 has also been noted, suggesting involvement of the extrinsic pathway.[3]

-

Other Pro-Apoptotic Factors: Expression of genes such as p53, FADD (Fas-Associated Death Domain), and AIF (Apoptosis-Inducing Factor) is also upregulated, indicating a multi-faceted induction of apoptosis.[3]

Mandatory Visualization: Apoptosis Signaling Pathway

References

- 1. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biologically active steroidal glycosides from Tribulus terrestris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An insight into the anticancer mechanism of Tribulus terrestris extracts on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An insight into the anticancer mechanism of Tribulus terrestris extracts on human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Tribulus terrestris Ameliorates Oxidative Stress-Induced ARPE-19 Cell Injury through the PI3K/Akt-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tribulus terrestris L. induces cell apoptosis of breast cancer by regulating sphingolipid metabolism signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Tribuloside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tribuloside in various solvents. It includes quantitative data, detailed experimental protocols for solubility determination, and visualizations of relevant biological pathways and experimental workflows to support further research and development.

This compound Solubility Data

This compound, a flavonoid extracted from Tribulus terrestris L., exhibits varying solubility across different solvents.[1] Quantitative data is limited in publicly available literature, but its solubility in Dimethyl Sulfoxide (DMSO) is well-documented, making it a standard solvent for preparing stock solutions in research settings.[2][3] Other common laboratory solvents like ethanol and methanol are also known to dissolve this compound.[1]

Table 1: Solubility of this compound in Various Solvents

| Solvent | Quantitative Solubility | Qualitative Assessment | Notes |

| Dimethyl Sulfoxide (DMSO) | 125 mg/mL (210.25 mM)[2] | Soluble[1] | Requires sonication to achieve maximum solubility. Hygroscopic DMSO can significantly impact solubility. |

| Saline | 10 mg/mL | Soluble | A solution of this concentration was prepared for in vivo mouse studies.[4] |

| Pyridine | Data not available | Soluble[1] | --- |

| Methanol | Data not available | Soluble[1] | --- |

| Ethanol | Data not available | Soluble[1] | --- |

| Water | Data not available | Sparingly soluble | As a flavonoid glycoside, low aqueous solubility is expected. |

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a critical step in drug discovery and development. The following protocols describe the gold-standard Shake-Flask method for determining thermodynamic equilibrium solubility and a common method for High-Performance Liquid Chromatography (HPLC) quantification.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The saturation shake-flask method is considered the benchmark for determining the equilibrium solubility of a compound.[5][6] This method measures the concentration of a solute in a saturated solution at a specific temperature.

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

-

This compound (solid powder, high purity)

-

Solvent of interest (e.g., Water, Phosphate Buffered Saline pH 7.4, Ethanol)

-

Glass vials with screw caps

-

Orbital shaker with temperature control (incubator shaker)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

HPLC system for quantification

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess is crucial to ensure a saturated solution is formed in equilibrium with the solid phase.[6]

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100 rpm).[7] Allow the mixture to equilibrate for an extended period, typically 24 to 48 hours, to ensure thermodynamic equilibrium is reached.[5][7]

-

Phase Separation: After equilibration, remove the vials and let them stand to allow the undissolved solid to sediment. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).[8]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

-

Filtration: Immediately filter the supernatant using a 0.22 µm syringe filter to remove any remaining micro-particulates. This step is critical to prevent artificially high solubility measurements.[9]

-

Dilution: Accurately dilute the filtered saturate with the appropriate mobile phase to a concentration within the linear range of the analytical method (HPLC).

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Protocol for HPLC Quantification of this compound

This protocol is based on methods used for analyzing related steroidal saponins and flavonoids from Tribulus terrestris.[10]

Objective: To quantify the concentration of this compound in a solution.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Diode-Array Detector (DAD) or UV Detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic Acid or Acetic Acid (optional, for pH adjustment)

-

This compound reference standard

Procedure:

-

Mobile Phase Preparation: Prepare a two-solvent mobile phase.

-

Mobile Phase A: Water (often with 0.1% formic acid to improve peak shape)

-

Mobile Phase B: Acetonitrile

-

-

Standard Curve Preparation: Prepare a series of standard solutions of this compound with known concentrations (e.g., from 1 µg/mL to 100 µg/mL) by dissolving the reference standard in the mobile phase.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Detection Wavelength: Monitor at a wavelength appropriate for flavonoids, typically between 254 nm and 280 nm, or at the λmax of this compound.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-40 °C.[9]

-

Injection Volume: 10-20 µL.

-

Gradient Elution: A gradient elution is often necessary for complex samples but can be adapted to an isocratic method for pure samples. A typical gradient might be:

-

0-5 min: 20% B

-

5-25 min: 20% to 80% B (linear gradient)

-

25-30 min: 80% B (isocratic)

-

30-35 min: 80% to 20% B (return to initial)

-

35-40 min: 20% B (equilibration)

-

-

-

Analysis: Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration). Then, inject the prepared (diluted) samples from the solubility experiment.

-

Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the standard curve.[11]

Visualizations: Signaling Pathways and Workflows

This compound has been shown to modulate several key cellular signaling pathways and is often studied using a network pharmacology approach. The following diagrams, created using the DOT language, illustrate these complex relationships.

Network Pharmacology Workflow for this compound Research

Network pharmacology is a powerful methodology used to elucidate the mechanisms of action for natural products like this compound by analyzing complex biological networks.[4][12][13]

This compound-Modulated Signaling Pathways

This compound exerts its pharmacological effects, including anti-inflammatory and melanogenesis-promoting activities, by interacting with multiple signaling cascades.[4][14]

The PI3K-Akt pathway is crucial for regulating cell survival and proliferation. This compound is suggested to modulate this pathway, which is implicated in its therapeutic effect against acute lung injury.[4]

The Mitogen-Activated Protein Kinase (MAPK) cascade is a key pathway in transmitting extracellular signals to the nucleus to regulate gene expression and is involved in inflammation.[4]

Tumor Necrosis Factor (TNF) signaling is central to inflammation. This compound may exert anti-inflammatory effects by regulating this pathway.[4]

References

- 1. This compound | CAS:22153-44-2 | Manufacturer ChemFaces [chemfaces.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | 22153-44-2 [amp.chemicalbook.com]

- 4. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. d-nb.info [d-nb.info]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. This compound acts on the PDE/cAMP/PKA pathway to enhance melanogenesis, melanocyte dendricity and melanosome transport - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Phytochemical Landscape of Tribuloside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tribuloside, a flavonoid glycoside primarily isolated from the plant Tribulus terrestris L. (Zygophyllaceae), has emerged as a compound of significant interest in phytochemical and pharmacological research. Traditionally, extracts of Tribulus terrestris, containing a complex mixture of saponins, flavonoids, and other phytochemicals, have been used in traditional medicine for a variety of ailments. This technical guide provides an in-depth review of the phytochemical research on this compound, focusing on its isolation, characterization, and demonstrated biological activities, with a particular emphasis on the underlying molecular mechanisms. The information is presented to be a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Phytochemical Profile

This compound is chemically known as kaempferol-3-O-β-D-(6''-p-coumaroyl)-glucoside. Its structure consists of the flavonoid aglycone, kaempferol, linked to a glucose molecule which is further esterified with p-coumaric acid. The presence and concentration of this compound can vary depending on the geographical origin of the plant, the part of the plant used (leaves, fruits, or stems), and the time of harvest.

Isolation and Purification of this compound

The isolation and purification of this compound from Tribulus terrestris is a multi-step process designed to separate it from a complex mixture of other phytochemicals, including a high concentration of steroidal saponins.

Table 1: Summary of a Patented Isolation and Purification Method for this compound

| Step | Procedure | Details | Purity Achieved |

| 1. Extraction | Continuous countercurrent extraction with ethanol-water. | The raw material of Tribulus terrestris is cleaned and subjected to reflux extraction with 50%-85% ethanol in water. | Crude Extract |

| 2. Concentration | The crude extract is filtered and concentrated. | The solvent is removed under reduced pressure to obtain a thick concentrated solution. | Concentrated Extract |